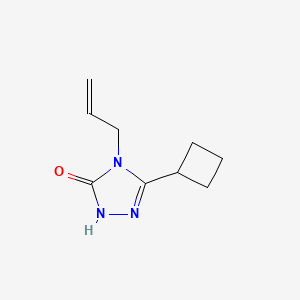
3-cyclobutyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclobutyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.223. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Cyclobutyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C10H15N3O with a molecular weight of 193.25 g/mol. The compound features a triazole ring structure that is characteristic of many biologically active molecules.
| Property | Value |
|---|---|
| Molecular Formula | C10H15N3O |
| Molecular Weight | 193.25 g/mol |
| CAS Number | 2199684-28-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to modulate enzyme activity and influence signal transduction pathways. The compound's interaction with specific receptors or enzymes can lead to various therapeutic effects such as anti-inflammatory and anticancer activities.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, derivatives of triazole showed IC50 values in the low micromolar range against breast and colon cancer cell lines . Although specific data for this compound is limited, its structural similarities suggest potential anticancer properties.
Antimicrobial Activity
Triazole compounds are also known for their antimicrobial properties. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal membranes. While direct studies on this specific compound are sparse, related triazole derivatives have shown promising results against various pathogens .
Anti-inflammatory Effects
In vitro studies have indicated that certain triazole compounds can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines. This suggests that this compound may possess similar anti-inflammatory properties .
Study on Triazole Derivatives
A study published in Chemistry and Biological Activities of 1,2,4-Triazolethiones explored the efficacy of various triazole derivatives against cancer cell lines. Among them, certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 6.2 μM to 43.4 μM against colon and breast cancer cells . These findings underscore the therapeutic potential of triazole-based compounds.
Synthesis and Biological Evaluation
Research involving the synthesis of new triazole derivatives has revealed their potential in drug development. For example, compounds synthesized through specific reaction pathways demonstrated favorable pharmacokinetic properties and low toxicity profiles in preliminary evaluations . Such insights are critical for advancing the development of 3-cyclobutyl derivatives.
特性
IUPAC Name |
3-cyclobutyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-6-12-8(7-4-3-5-7)10-11-9(12)13/h2,7H,1,3-6H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFMAPHVROPPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













